molecular formula C36H74O4S3Sn2 B13758347 Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester CAS No. 52628-34-9

Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester

Cat. No.: B13758347
CAS No.: 52628-34-9
M. Wt: 904.6 g/mol
InChI Key: DFLAZBAZSZETSL-UHFFFAOYSA-L
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Description

Acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester is a complex organotin compound It is characterized by the presence of two tin atoms within its molecular structure, which are linked by sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester typically involves the reaction of 1,1,3,3-tetrabutyl-1,3-distannathiane with acetic acid derivatives. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .

Scientific Research Applications

Acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester exerts its effects involves the interaction of its tin atoms with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The sulfur atoms in the compound also play a crucial role in its reactivity, allowing it to participate in redox reactions and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of acetic acid, 2,2’-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester lies in its specific combination of tin and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous .

Properties

CAS No.

52628-34-9

Molecular Formula

C36H74O4S3Sn2

Molecular Weight

904.6 g/mol

IUPAC Name

6-methylheptyl 2-[dibutyl-[dibutyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylstannyl]sulfanylacetate

InChI

InChI=1S/2C10H20O2S.4C4H9.S.2Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;4*1-3-4-2;;;/h2*9,13H,3-8H2,1-2H3;4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2

InChI Key

DFLAZBAZSZETSL-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(CCCC)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

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